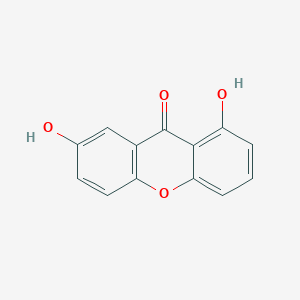

Euxanthone

Overview

Description

Euxanthone is a naturally occurring compound found in several plant species, including the bark of the African tree this compound. It is a yellow crystalline powder, and has been used in traditional medicine for centuries. It is known to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. This compound has recently gained attention in the scientific community due to its potential therapeutic benefits.

Scientific Research Applications

Neuroblastoma Treatment : Euxanthone has been shown to induce differentiation in neuroblastoma cells, a type of cancer that forms in nerve tissue, through the differential expression of protein kinase C (PKC) isoforms. This suggests its potential as a therapeutic agent in neuroblastoma treatment (Mak et al., 2001).

Alzheimer's Disease : Research indicates that this compound can attenuate memory and spatial learning dysfunction caused by amyloid-beta, a key pathological hallmark of Alzheimer's disease. It reverses neuronal apoptosis and autophagy, hinting at a potential role in Alzheimer's therapy (Yuan et al., 2018).

Neuronal Differentiation : this compound promotes morphological differentiation and neurite outgrowth in neuroblastoma cells, involving the E2F-5 protein and the PKC pathway. This indicates its use in promoting neuronal growth (Ha et al., 2006).

Glioblastoma Treatment : Studies have shown that this compound represses proliferation, migration, and invasion of glioblastoma cells, a highly aggressive brain tumor, by modulating the STAT3/SHP-1 signaling pathway (Wen et al., 2020).

Endothelial Cell Protection : this compound has been found to protect endothelial cells from injury induced by oxidized LDL, a risk factor for atherosclerosis, by activating Nrf2, a key regulator in cellular defense against oxidative stress (Li et al., 2019).

Cancer Therapy : It exhibits anti-cancer activities in epithelial ovarian cancer by inhibiting glycolysis and triggering mitochondria-mediated apoptosis. This compound targets hexokinase 2, crucial in cancer metabolism, without general toxicity (Zou et al., 2018).

Spinal Cord Injury Treatment : this compound has shown effectiveness in attenuating traumatic spinal cord injury and associated inflammation and oxidative damage. This is achieved by modulating the TLR4/NF-kB/p38 and PI3K/Akt signaling pathways (Yao et al., 2021).

Neurotoxicity Prevention : In neonatal mice, this compound treatment protects against sevoflurane-induced neurotoxicity by upregulating Nrf2 expression, suggesting its potential in preventing drug-induced neurotoxicity (Zhou et al., 2019).

Vasodilation : this compound induces vasodilation in rat arteries by inhibiting calcium-sensitive mechanisms activated by PKC. This suggests its potential use in treating vascular disorders (Câmara et al., 2010).

Mechanism of Action

Euxanthone is a naturally occurring xanthonoid that has been widely investigated for its promising biological activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary targets are cancer cells, specifically breast, colon, and lung cancers . It exhibits good cytotoxicity against these cells, with structure–activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .

Mode of Action

This compound interacts with its targets by inducing apoptosis, autophagy, and cell cycle arrest . It modulates key signaling pathways such as PI3K/Akt and MAPK, which are important apoptotic and antiproliferative mechanisms against breast cancer . This compound also attenuates Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the PI3K/Akt and MAPK pathways, which are key signaling pathways in cancer cells . It also triggers autophagy, a cellular process that removes unnecessary or dysfunctional components .

Result of Action

This compound’s action results in various molecular and cellular effects. It significantly attenuates Aβ1-42-induced memory and spatial learning dysfunction and reverses Aβ1-42-induced neuronal apoptosis and autophagy in the hippocampal region . It also protects neuroblastic PC12 cells against Aβ1-42-induced oxidative stress and apoptosis .

Action Environment

It’s known that this compound occurs naturally in many plant species and can be synthesized from gentisic acid, β-resorcylic acid, and acetic anhydride . Commercial production is from purified root extract of Polygala tenuifolia .

Safety and Hazards

Future Directions

Euxanthone has shown promising results in attenuating Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy, indicating its potential therapeutic role in Alzheimer’s disease . Further studies are needed to elucidate prenylated xanthones’ pharmacokinetics and toxicity profiles to continue their progression through the drug development pipeline .

Biochemical Analysis

Biochemical Properties

Euxanthone has been investigated for its bioactive properties . It has been found to attenuate Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy . It also exhibits anti-neoplastic and neuroprotective activities .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to impair the cell viability and induce apoptosis via the intrinsic pathway in both SKOV3 and A2780 cells . It also caused inhibition of glycolysis . In another study, it was found that this compound could suppress the proliferation, migration, and invasion of glioblastoma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to modulate the RANK/RANKL pathway in human medulloblastoma cells . In another study, it was found to repress the malignant behavior of glioblastoma cells through suppression of STAT3 phosphorylation and activation of SHP-1 .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been found to have significant effects on cellular function over time. For instance, it has been shown to significantly attenuate Aβ1-42-induced memory and spatial learning dysfunction and also significantly reverse Aβ1-42-induced neuronal apoptosis and autophagy in the hippocampal region .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, in a study on traumatic spinal cord injury in rats, it was found that this compound significantly attenuated the injury at a dosage of 60 mg/kg .

properties

IUPAC Name |

1,7-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-4-5-10-8(6-7)13(16)12-9(15)2-1-3-11(12)17-10/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXFPEKLLFWHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200947 | |

| Record name | Euxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Euxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

529-61-3 | |

| Record name | Euxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Euxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Euxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Euxanthone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN875WE9R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Euxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Euxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

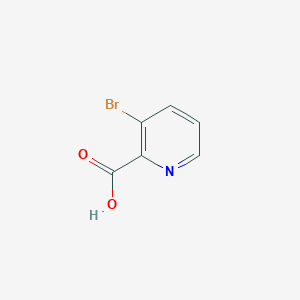

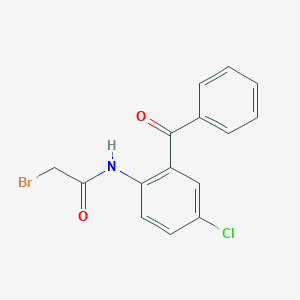

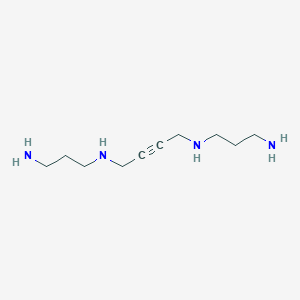

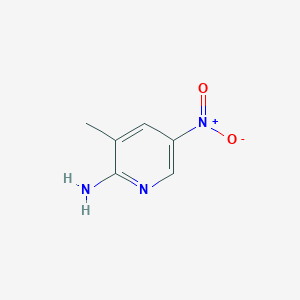

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)